

# Comparative Analysis of Translesion Synthesis (TLS) Inhibitors, Featuring JH-RE-06

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JH-RE-06**

Cat. No.: **B15586001**

[Get Quote](#)

A comprehensive guide for researchers and drug development professionals on the current landscape of small molecule inhibitors targeting the error-prone DNA damage tolerance pathway, Translesion Synthesis (TLS). This guide provides a comparative analysis of key TLS inhibitors, with a special focus on the promising REV1 inhibitor, **JH-RE-06**.

Translesion synthesis is a critical DNA damage tolerance mechanism that allows replication to proceed across DNA lesions, thereby preventing replication fork collapse and subsequent cell death. However, this process is inherently mutagenic and is implicated in the development of chemoresistance in cancer cells. Consequently, inhibiting TLS has emerged as a promising therapeutic strategy to enhance the efficacy of DNA-damaging chemotherapeutics. This guide offers a detailed comparison of several TLS inhibitors, presenting their mechanisms of action, biochemical and cellular activities, and the experimental protocols used for their evaluation.

## Overview of Translesion Synthesis and Key Inhibitor Targets

The TLS pathway involves a cast of specialized DNA polymerases that can accommodate damaged DNA templates. Key players include the Y-family polymerases (REV1, POLη, POLι, POLκ) and the B-family polymerase POLζ. REV1, in particular, plays a central scaffolding role, facilitating the recruitment and switching of other TLS polymerases at the site of DNA damage. This makes REV1 a prime target for inhibition.

TLS inhibitors can be broadly categorized based on their specific molecular targets:

- REV1 Inhibitors: These compounds disrupt the function of the REV1 protein. They can be further classified by the specific protein-protein interaction they inhibit:
  - REV1-REV7 Interface Inhibitors: These prevent the interaction between REV1 and REV7, a subunit of POLζ, thereby blocking the recruitment of the mutator polymerase POLζ. **JH-RE-06** is a key example of this class.
  - REV1-CT/RIR Interface Inhibitors: These compounds block the interaction between the C-terminal domain (CTD) of REV1 and the REV1-interacting region (RIR) of other "inserter" TLS polymerases like POLη, POLι, and POLκ.
- Other TLS Polymerase Inhibitors: These molecules target the catalytic activity of other TLS polymerases, such as POLκ and POLι.

## Comparative Performance of TLS Inhibitors

The following tables summarize the quantitative data for various TLS inhibitors based on published experimental findings.

**Table 1: REV1-REV7 Interface Inhibitors**

| Inhibitor | Target                | IC50 (µM) | Key Cellular Effects                                                                                                                                            | Reference                               |
|-----------|-----------------------|-----------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| JH-RE-06  | REV1-REV7 Interaction | 0.78      | Enhances cisplatin-induced cytotoxicity, reduces cisplatin-induced mutagenesis, and induces senescence in cancer cells. <a href="#">[1]</a> <a href="#">[2]</a> | <a href="#">[1]</a> <a href="#">[2]</a> |

**Table 2: REV1-CT/RIR Interface Inhibitors**

| Inhibitor            | Target          | IC50 (µM) (FP Assay) | Key Cellular Effects                                                                                                                                         | Reference |
|----------------------|-----------------|----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Compound 4 (7922759) | REV1-CT/RIR PPI | Not Reported         | Enhances cisplatin sensitivity and reduces cisplatin-induced mutagenesis in HT1080 cells. <a href="#">[3]</a>                                                |           |
| Compound 5 (7587885) | REV1-CT/RIR PPI | Not Reported         | Binds to REV1-CT at the RIR interface; enhances cisplatin sensitivity and reduces cisplatin-induced mutagenesis in HT1080 cells. <a href="#">[4]</a>         |           |
| Compound 6 (7127492) | REV1-CT/RIR PPI | Not Reported         | Synergizes with cisplatin in a REV1-dependent manner. <a href="#">[5]</a>                                                                                    |           |
| Compound 8           | REV1-CT/RIR PPI | 4.1                  | Reduces clonogenic survival of various cancer cell lines, alone or in combination with cisplatin. Reduces cisplatin-induced mutagenesis. <a href="#">[6]</a> |           |

### Table 3: Other TLS Polymerase Inhibitors

| Inhibitor                | Target(s)           | IC50 (μM)     | Key Cellular Effects                                                                                  | Reference |
|--------------------------|---------------------|---------------|-------------------------------------------------------------------------------------------------------|-----------|
| Candesartan<br>Cilexetil | POLκ, POLη,<br>POLι | Not Specified | Enhances UV-induced cellular toxicity. <a href="#">[6]</a>                                            |           |
| MK-886                   | POLι > POLκ         | Not Specified | 6- to 8-fold more potent against POLι compared to other Y-family TLS polymerases. <a href="#">[6]</a> |           |

## Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the TLS pathway and the workflows of key experiments is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate these concepts.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [axonmedchem.com](http://axonmedchem.com) [axonmedchem.com]
- 2. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of small molecule translesion synthesis inhibitors that target the Rev1-CT/RIR protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Small Molecule Translesion Synthesis Inhibitors That Target the Rev1-CT/RIR Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lead Compound Profiling for Small Molecule Inhibitors of the REV1-CT/RIR Translesion Synthesis Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translesion Synthesis Inhibitors as a New Class of Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Translesion Synthesis (TLS) Inhibitors, Featuring JH-RE-06]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586001#comparative-analysis-of-tls-inhibitors-including-jh-re-06]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)